N-(1-acetyl-1H-indazol-3-yl)acetamide

Description

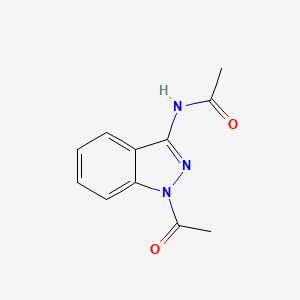

N-(1-Acetyl-1H-indazol-3-yl)acetamide (CAS: 82216-06-6) is a heterocyclic acetamide derivative with the molecular formula C₁₁H₁₁N₃O₂ and a molecular weight of 217.22 g/mol . Its structure comprises an indazole core acetylated at the 1-position and functionalized with an acetamide group at the 3-position (Figure 1). This compound is of interest in medicinal chemistry due to the pharmacological relevance of indazole derivatives, which are known for their anti-cancer, anti-inflammatory, and kinase-inhibitory properties.

Properties

IUPAC Name |

N-(1-acetylindazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7(15)12-11-9-5-3-4-6-10(9)14(13-11)8(2)16/h3-6H,1-2H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTUPVAXYUZEMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN(C2=CC=CC=C21)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1H-indazol-3-yl)acetamide typically involves the acetylation of 1H-indazole-3-carboxamide. One common method includes the reaction of 1H-indazole-3-carboxamide with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N-(1-acetyl-1H-indazol-3-yl)acetamide are not widely documented, the general approach involves large-scale synthesis using similar acetylation reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1H-indazol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated or nitro-substituted derivatives .

Scientific Research Applications

N-(1-acetyl-1H-indazol-3-yl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

Medicine: Investigated for its antiproliferative activities against various tumor cell lines.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1H-indazol-3-yl)acetamide involves its interaction with molecular targets such as histone deacetylases (HDACs). By inhibiting HDACs, this compound can alter the acetylation status of histones, leading to changes in gene expression. This modulation of gene expression can result in the induction of apoptosis in cancer cells. Additionally, the compound may interact with other cellular pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Indazole and Acetamide Families

The following compounds share structural similarities with N-(1-acetyl-1H-indazol-3-yl)acetamide, differing primarily in substituents, heterocyclic cores, or functional groups:

Table 1: Key Structural and Physicochemical Comparisons

Physicochemical and Crystallographic Insights

- Meta-substituted acetamides (e.g., 3-ClC₆H₄NH-CO-CCl₃ ) exhibit altered crystal parameters due to electron-withdrawing groups, suggesting that substituent position significantly impacts solid-state geometry.

- Molecular Weight and Solubility : The target compound (217.22 g/mol) is smaller than trityl-protected indazole derivatives (e.g., 4b , 664.61 g/mol ), implying better solubility in polar solvents. However, data on melting points or solubility are unavailable in the evidence.

Biological Activity

N-(1-acetyl-1H-indazol-3-yl)acetamide is a synthetic compound belonging to the indazole family, characterized by its unique acetylation pattern on the indazole ring. This structural feature imparts distinct biological activities, making it a subject of interest in various fields of research, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

N-(1-acetyl-1H-indazol-3-yl)acetamide has a molecular formula of CHNO and a molecular weight of approximately 194.20 g/mol. The compound's structure includes an acetamido group and an acetyl group attached to the indazole core, which enhances its solubility and bioavailability compared to other derivatives.

The biological activity of N-(1-acetyl-1H-indazol-3-yl)acetamide is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:

- Inhibition of Kinases : Indazole derivatives have been shown to inhibit several kinases, including chk1, chk2, and h-sgk, which play crucial roles in cell cycle regulation and survival.

- Histone Deacetylase Inhibition : The compound is being studied for its potential as a histone deacetylase (HDAC) inhibitor, which can modulate gene expression and induce apoptosis in cancer cells.

Biological Activities

The biological activities associated with N-(1-acetyl-1H-indazol-3-yl)acetamide include:

- Anticancer Activity : Research indicates that this compound exhibits antiproliferative effects against various tumor cell lines. It has been shown to induce cell death in cancer cells through mechanisms involving HDAC inhibition.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | HDAC inhibition |

| A549 (Lung) | 15.0 | Apoptosis induction |

| U87MG (Glioblastoma) | 10.0 | Inhibition of cell proliferation |

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.

Antimicrobial Activity

N-(1-acetyl-1H-indazol-3-yl)acetamide has shown promising results in antimicrobial assays:

- Inhibition Zones : In studies, the compound exhibited significant antibacterial activity against various strains such as E. coli and S. aureus.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 21 |

| S. aureus | 18 |

| P. aeruginosa | 16 |

These results indicate that the compound disrupts bacterial cell membranes, leading to cell lysis .

Case Studies

Recent studies have explored the therapeutic potentials of N-(1-acetyl-1H-indazol-3-yl)acetamide:

- Cancer Treatment : A study investigated its effects on U87MG glioblastoma cells, revealing that treatment with the compound resulted in significant reductions in cell viability and induction of apoptosis through caspase activation .

- Antimicrobial Efficacy : In another research project, N-(1-acetyl-1H-indazol-3-yl)acetamide was tested against biofilm-forming bacteria, showing considerable efficacy in disrupting biofilm formation and enhancing susceptibility to conventional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.